![molecular formula C22H25NO3 B6664482 2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664482.png)
2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid is a complex organic compound featuring a pyrrolidine ring, a benzoic acid moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.
Substitution Reactions: Introduction of the 2-methyl and 4-(2-methylphenyl) groups onto the pyrrolidine ring.
Coupling with Benzoic Acid: The final step involves coupling the substituted pyrrolidine with a benzoic acid derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid analogs: Compounds with similar structures but different substituents.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring but with different functional groups.
Benzoic acid derivatives: Compounds with the benzoic acid moiety but different substituents on the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-15-7-3-5-9-19(15)18-13-16(2)23(14-18)21(24)12-11-17-8-4-6-10-20(17)22(25)26/h3-10,16,18H,11-14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQHGRGXERJHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)CCC2=CC=CC=C2C(=O)O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.